molecular formula C9H7Cl2FO2 B12990635 Ethyl 4,5-dichloro-2-fluorobenzoate

Ethyl 4,5-dichloro-2-fluorobenzoate

Cat. No.: B12990635
M. Wt: 237.05 g/mol
InChI Key: AQWWHSADNZRNDQ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dichloro-2-fluorobenzoate is a fluorinated aromatic ester of high interest in advanced chemical synthesis and pharmaceutical research. Compounds within the fluorobenzoate chemical class are extensively utilized as critical building blocks for constructing more complex molecules . A prominent application of such fluorinated benzoates is their role as precursors in the development of prosthetic groups for radiolabeling, particularly with fluorine-18, for use in Positron Emission Tomography (PET) . These intermediates are essential for labeling sensitive biomolecules like peptides and proteins, enabling pharmacokinetic studies and drug discovery research . The specific substitution pattern of chlorine and fluorine atoms on the benzoate ring makes it a valuable scaffold for further functionalization via cross-coupling reactions or nucleophilic substitutions, offering researchers a versatile intermediate for discovering new chemical entities. This product is intended for research and further manufacturing applications only and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7Cl2FO2

Molecular Weight

237.05 g/mol

IUPAC Name

ethyl 4,5-dichloro-2-fluorobenzoate

InChI

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2H2,1H3

InChI Key

AQWWHSADNZRNDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)Cl)Cl

Origin of Product

United States

Preparation Methods

Acylation and Oxidation Route

  • Starting Materials: 2,4-dichlorofluorobenzene and acetyl chloride.
  • Catalyst: Aluminum chloride (AlCl3) is preferred for the Friedel-Crafts acylation.
  • Reaction Conditions: The acylation is conducted at temperatures ranging from 10 °C to 150 °C, preferably between 80 °C and 130 °C, under normal atmospheric pressure.
  • Process: 2,4-dichlorofluorobenzene is reacted with acetyl chloride in the presence of AlCl3, optionally with a diluent such as methylene chloride or chloroform. This yields 2,4-dichloro-5-fluoroacetophenone as the intermediate.
  • Oxidation: The acetophenone intermediate is then oxidized using a sodium hypochlorite solution (chlorine liquor) at 0 °C to 140 °C to convert the acetyl group into the carboxylic acid, yielding 2,4-dichloro-5-fluorobenzoic acid.
  • Isolation: The acid is precipitated by acidification with mineral acids like hydrochloric acid and isolated by filtration.

This method is noted for its high yield and purity of the benzoic acid intermediate and is scalable for industrial production.

Step Reagents/Conditions Temperature Range (°C) Notes
Acylation 2,4-dichlorofluorobenzene, acetyl chloride, AlCl3 catalyst, optional diluent 10–150 (preferably 80–130) Friedel-Crafts acylation
Oxidation Sodium hypochlorite solution (chlorine liquor) 0–140 Converts acetophenone to acid
Acidification Mineral acid (e.g., HCl) Ambient Precipitates benzoic acid

Alternative Saponification Route

  • Trihalogenated benzoic acids can also be prepared by saponification of trihalogen-trihalomethylbenzenes, such as 2,4-dichloro-5-fluoro-trichloromethylbenzene.
  • This method involves hydrolysis under basic conditions to yield the corresponding benzoic acid.
  • However, this route is less commonly reported for the specific 4,5-dichloro-2-fluoro substitution pattern and may require further optimization.

Esterification to Form this compound

Once the 4,5-dichloro-2-fluorobenzoic acid is obtained, it is converted to the ethyl ester via esterification.

Conventional Acid-Catalyzed Esterification

  • Reagents: 4,5-dichloro-2-fluorobenzoic acid and ethanol.
  • Catalyst: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Conditions: The reaction is typically performed under reflux to drive the equilibrium toward ester formation.
  • Procedure: The acid and ethanol are mixed with the acid catalyst and heated under reflux. Water formed during the reaction is removed to shift equilibrium.
  • Purification: The product is isolated by extraction, washing, drying, and purification via column chromatography or recrystallization.

This method is classical and widely used for benzoate ester synthesis.

Green Chemistry Approach Using Zinc Oxide Nanoparticles

  • A more environmentally friendly method involves the use of zinc oxide nanoparticles as a catalyst.
  • Reaction Conditions: The acid and ethanol are reacted neat (without solvent) at 95 °C for 2 hours.
  • Advantages: This method avoids strong acids and solvents, offering a greener alternative with good yields (~73% reported for similar fluorobenzoates).
  • Workup: After reaction completion, the catalyst is filtered off, and the product is extracted and purified as usual.
Esterification Method Catalyst Temperature (°C) Reaction Time Yield (%) Notes
Acid-catalyzed reflux Sulfuric acid or similar Reflux (~78) Several hours Variable Classical method
ZnO nanoparticle catalysis Zinc oxide nanoparticles 95 2 hours ~73 Green chemistry, solvent-free

Summary of Preparation Methodology

Stage Key Reagents/Conditions Outcome Remarks
Synthesis of benzoic acid 2,4-dichlorofluorobenzene + acetyl chloride + AlCl3, oxidation with NaOCl 4,5-dichloro-2-fluorobenzoic acid High yield, high purity
Esterification 4,5-dichloro-2-fluorobenzoic acid + ethanol + acid catalyst or ZnO NPs This compound Conventional or green methods

Research Findings and Considerations

  • The acylation-oxidation route is well-established for halogenated benzoic acids and provides excellent regioselectivity and yield.
  • The use of aluminum chloride as a catalyst is critical for effective Friedel-Crafts acylation.
  • Oxidation with sodium hypochlorite is efficient and mild, avoiding harsher oxidants.
  • Esterification under reflux with sulfuric acid remains the standard but greener alternatives like ZnO nanoparticle catalysis are gaining attention for sustainability.
  • The halogen substituents (chlorine and fluorine) influence the electronic properties and reactivity, requiring careful control of reaction conditions to avoid side reactions.
  • Industrial scale-up benefits from continuous flow reactors for esterification to improve control and throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dichloro-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4,5-dichloro-2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,5-dichloro-2-fluorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Ethyl 2-Chloro-4,5-difluorobenzoate (CAS 1785259-54-2)

  • Substituent Effects: The chlorine at position 2 and fluorines at 4 and 5 create a distinct electronic environment compared to this compound.
  • Physical Properties : Molecular weight (228.6 g/mol) is lower than the target compound (predicted ~247.0 g/mol) due to fewer chlorine atoms. This may result in higher volatility or lower melting points.

Methyl 4-Amino-3,5-dichloro-2-fluorobenzoate (CAS 2649788-83-8)

  • Functional Group Impact: The amino group at position 4 introduces nucleophilic character, enabling participation in condensation or diazotization reactions. This contrasts with the purely electron-withdrawing halogens in this compound.
  • Solubility: The methyl ester and amino group may enhance water solubility compared to ethyl esters with halogens only .

4,6-Dichloro-5-fluoronicotinic Acid Ethyl Esters (CAS 154012-17-6)

  • Heterocyclic Core: The pyridine ring (vs. Fluorine at position 5 could direct electrophilic attacks to specific sites on the ring .

Research Findings and Implications

Reactivity Trends :

  • Halogen position significantly impacts regioselectivity. For example, Ethyl 2-chloro-4,5-difluorobenzoate’s fluorine atoms likely deactivate the ring toward electrophilic substitution, whereas chlorine at position 2 may stabilize intermediates in cross-coupling reactions .
  • This compound’s chlorine atoms (positions 4 and 5) could enhance steric hindrance, reducing reaction rates compared to fluorine-substituted analogs.

Applications :

  • Pharmaceuticals : Ethyl 2-chloro-4,5-difluorobenzoate is used in synthesizing kinase inhibitors due to its halogen-directed binding .
  • Agrochemicals : Pyridine-based esters (e.g., 4,6-dichloro-5-fluoronicotinic acid ethyl ester) are precursors for herbicides, leveraging heterocyclic stability .

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